molecular formula C8H16N2O2 B13149785 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one

3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B13149785
M. Wt: 172.22 g/mol
InChI Key: RHTAWPNTXLQHFC-UHFFFAOYSA-N
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Description

3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one: is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxypiperidine with 3-aminopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C8H16N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h7,11H,1-6,9H2

InChI Key

RHTAWPNTXLQHFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)CCN

Origin of Product

United States

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